Desmethyl Erlotinib (OSI-420) is the primary active metabolite of the tyrosine kinase inhibitor Erlotinib, used in cancer treatment. [, , , , , ] While Erlotinib itself possesses anti-cancer properties, OSI-420 demonstrates comparable or even greater potency in inhibiting tumor cell growth. [, , ] This characteristic makes OSI-420 a significant subject of research, particularly in understanding its pharmacokinetic properties and potential as a standalone therapeutic agent. [, , ]
Desmethyl Erlotinib Acetate is derived from Erlotinib, which is classified as a small molecule tyrosine kinase inhibitor. The compound's classification falls within the category of quinazolines, specifically as a derivative of the quinazoline-thione structure. It is important to note that Desmethyl Erlotinib Acetate is often referred to in the literature as OSI-420, indicating its specific role as a metabolite of Erlotinib .
The synthesis of Desmethyl Erlotinib Acetate primarily occurs through metabolic pathways involving cytochrome P450 enzymes, particularly CYP3A4. This enzyme catalyzes the demethylation process, converting Erlotinib into its active metabolite. The general pathway can be summarized as follows:
The detailed mechanism involves the oxidation of the methyl group on the nitrogen atom of the quinazoline ring, leading to the formation of Desmethyl Erlotinib Acetate .
Desmethyl Erlotinib Acetate retains much of the structural integrity of its parent compound, Erlotinib, with a notable absence of one methyl group. Its molecular formula is , and it has a molecular weight of approximately 357.36 g/mol.
The structural representation reveals that the removal of the methyl group alters its interaction with biological targets, potentially enhancing its efficacy compared to its parent compound .
Desmethyl Erlotinib Acetate participates in several chemical reactions that are crucial for its biological activity:
These reactions are essential for understanding the pharmacokinetics and dynamics of Desmethyl Erlotinib Acetate within biological systems .
Desmethyl Erlotinib Acetate acts primarily by inhibiting the tyrosine kinase activity associated with epidermal growth factor receptors. The mechanism involves:
Studies indicate that Desmethyl Erlotinib Acetate may exhibit a higher potency in certain contexts compared to its parent compound due to differences in binding dynamics .
Desmethyl Erlotinib Acetate possesses several notable physical and chemical properties:
These properties are critical for formulation development and therapeutic application .
Desmethyl Erlotinib Acetate has several scientific applications:
The ongoing research into this compound highlights its importance in cancer therapy and drug development .
Desmethyl Erlotinib Acetate (CAS 183320-15-2) is a semi-synthetic derivative of the epidermal growth factor receptor (EGFR) inhibitor erlotinib. Its systematic IUPAC name is 2-[4-(3-ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethyl acetate, reflecting its acetylated O-desmethyl structure. The molecular formula is C23H23N3O5, with a molecular weight of 421.45 g/mol [1] [5]. Key structural features include:
Common synonyms include Erlotinib 6-O-Desmethyl Acetate and 6-(2-Acetoxy-ethoxy)-4-(3-ethynyl-phenylamino)-7-(2-methoxy-ethoxy)quinazoline [3] [5]. The InChIKey (XSMVZQAPXNUGBP-UHFFFAOYSA-N) confirms stereochemical uniqueness [5].
Desmethyl Erlotinib Acetate exhibits distinct solubility and stability profiles critical for pharmaceutical handling:
Solubility is pH-dependent due to the ionizable quinazoline nitrogen; protonation enhances solubility under acidic conditions (pH ≤ 3) [7].
Thermal Properties:
Melting point: Observed as a pale brown solid above 180°C, though exact values require differential scanning calorimetry [5].
Stability:
Table 1: Physicochemical Profile of Desmethyl Erlotinib Acetate
Property | Value/Characteristics |
---|---|
Molecular Formula | C23H23N3O5 |
Molecular Weight | 421.45 g/mol |
Appearance | Pale brown solid |
Solubility in DMSO | 100 mg/mL |
Aqueous Solubility (pH 7) | <0.1 mg/mL |
Stability Alert | Light-sensitive; degrades in alkaline/oxidative conditions |
Synthesis proceeds via sequential modification of erlotinib:1. Selective Demethylation:- Erlotinib undergoes O-demethylation at position 6 using boron tribromide (BBr3) in anhydrous dichloromethane at -78°C.- Mechanism: BBr3 cleaves the methyl ether via SN2 attack, yielding the 6-hydroxy intermediate (desmethyl erlotinib) [3] [9].
Table 2: Key Reaction Conditions for Synthesis
Step | Reagents/Conditions | Yield | Purity |
---|---|---|---|
Demethylation | BBr3, CH2Cl2, -78°C, 4h | 70–75% | ≥90% |
Acetylation | (CH3CO)2O, pyridine, 20°C, 12h | 85–90% | ≥95% |
Scaled-up synthesis emphasizes reproducibility and impurity control:
Desmethyl Erlotinib Acetate’s bioactivity stems from structural modifications impacting EGFR binding and metabolism:
Impact: Increased steric bulk reduces ATP-binding pocket affinity but enhances metabolic stability versus phase I oxidation [3] [5].
Metabolite Relationships:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: